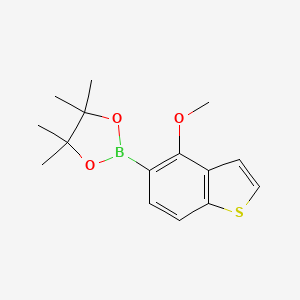
2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties
准备方法
The synthesis of 2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-1-benzothiophene, which can be obtained through various synthetic routes involving the cyclization of appropriate precursors.
Formation of the Dioxaborolane Moiety: The key step involves the introduction of the dioxaborolane group. This is usually achieved through a reaction between the benzothiophene derivative and a boronic acid or boronate ester under suitable conditions.
Reaction Conditions: The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene derivative.
Substitution: The methoxy group on the benzothiophene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The dioxaborolane moiety is particularly useful in Suzuki-Miyaura coupling reactions, where it can react with aryl or vinyl halides to form biaryl or styrene derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: It is used in the development of advanced materials, such as polymers and electronic components, due to its unique electronic properties.
作用机制
The mechanism of action of 2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in various catalytic processes. The benzothiophene ring can interact with biological macromolecules, potentially leading to the modulation of enzymatic activities or receptor binding.
相似化合物的比较
2-(4-Methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile: This compound has a nitrile group instead of the dioxaborolane moiety, leading to different reactivity and applications.
2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine hydrochloride: The presence of an amine group in this compound makes it suitable for different types of chemical reactions and biological studies.
(4-Methoxy-1-benzothiophen-5-yl)methanol: The methanol derivative has distinct properties and applications compared to the dioxaborolane compound.
The uniqueness of this compound lies in its combination of the benzothiophene ring and the dioxaborolane moiety, which imparts specific reactivity and potential for diverse applications.
属性
分子式 |
C15H19BO3S |
|---|---|
分子量 |
290.2 g/mol |
IUPAC 名称 |
2-(4-methoxy-1-benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO3S/c1-14(2)15(3,4)19-16(18-14)11-6-7-12-10(8-9-20-12)13(11)17-5/h6-9H,1-5H3 |
InChI 键 |
XSCJRRUWVRTYIP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)SC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13571998.png)
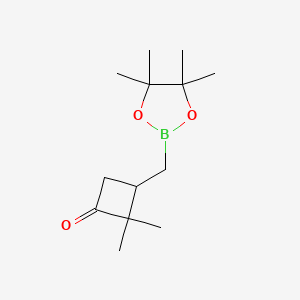
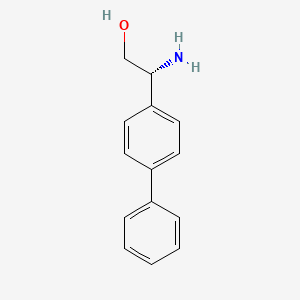
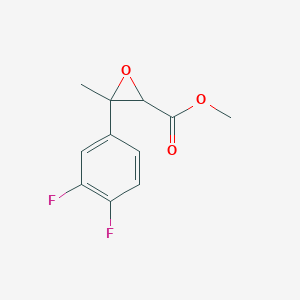
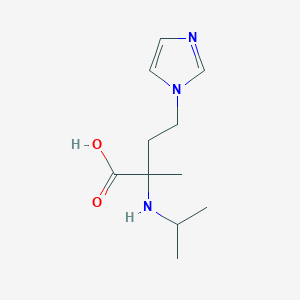
![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)
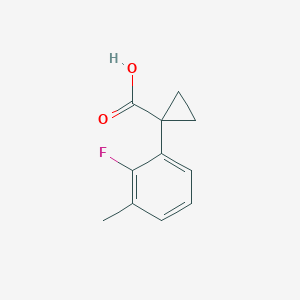
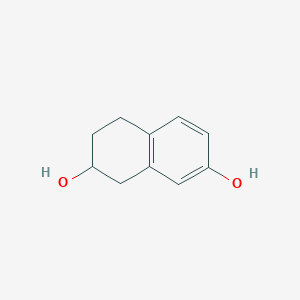
![[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride](/img/structure/B13572044.png)
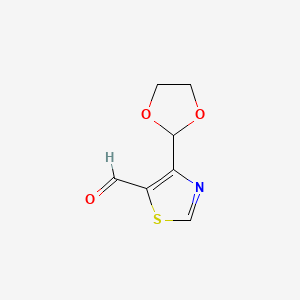
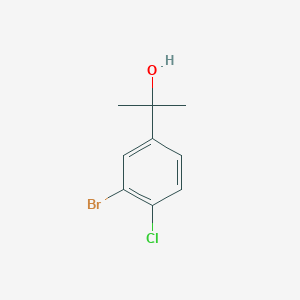
![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)


